![molecular formula C20H12F4N4OS B2714115 3-(4-Fluorophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine CAS No. 1114915-21-7](/img/structure/B2714115.png)

3-(4-Fluorophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

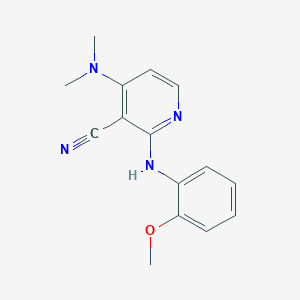

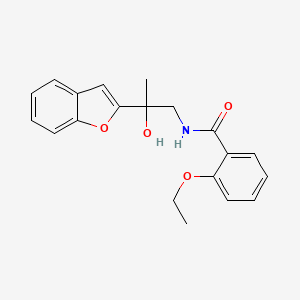

The compound is a pyridazine derivative with various substituents including a 4-fluorophenyl group, a trifluoromethylphenyl group, and an oxadiazole ring. Pyridazine is a six-membered ring with two nitrogen atoms opposite each other. Oxadiazole is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom .

Molecular Structure Analysis

The molecular structure would be largely determined by the pyridazine ring, which is aromatic and planar. The electron-withdrawing fluorine and trifluoromethyl groups would likely have a significant effect on the electronic properties of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of fluorine and trifluoromethyl groups could affect properties like polarity, boiling point, and melting point .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Compounds structurally related to "3-(4-Fluorophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine" have been synthesized and evaluated for various biological activities. For example, Abdullah et al. (2022) explored thiophene ring-opening reactions leading to the synthesis of thiadiazoline–pyridazine thiolate hybrids with potential biological activities, highlighting innovative synthetic pathways for related compounds (Abdullah et al., 2022). Xu et al. (2012) synthesized novel pyridazine derivatives showing significant herbicidal activities, demonstrating the agricultural applications of such compounds (Xu et al., 2012).

Anticancer and Antibacterial Activities

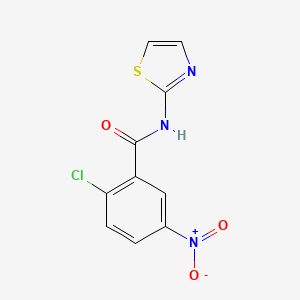

Further research has focused on the anticancer and antibacterial potential of related compounds. Azab et al. (2013) investigated new heterocyclic compounds with a sulfonamido moiety, aiming at their use as antibacterial agents, which indicates the antimicrobial potential of related chemical frameworks (Azab et al., 2013). Additionally, Bourzikat et al. (2022) synthesized 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines bearing sulfonamides and evaluated their anticancer activities, showcasing the therapeutic relevance of such compounds (Bourzikat et al., 2022).

Molecular Docking and Antimicrobial Evaluation

The antimicrobial and antitubercular activities of benzene sulfonamide pyrazole oxadiazole derivatives were investigated by Shingare et al. (2022), including molecular docking studies to understand their mode of action (Shingare et al., 2022). This demonstrates the broader antimicrobial potential of compounds within this chemical space.

Structural and Electronic Analysis

Sallam et al. (2021) conducted a detailed study on pyridazine derivatives, including structural analysis, density functional theory (DFT) calculations, Hirshfeld surface studies, and energy frameworks, to understand the molecular properties of these compounds, which could inform the development of related chemical entities (Sallam et al., 2021).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-[[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylmethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12F4N4OS/c21-15-7-3-12(4-8-15)16-9-10-18(27-26-16)30-11-17-25-19(28-29-17)13-1-5-14(6-2-13)20(22,23)24/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBZIYBBZFLOIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12F4N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2714034.png)

![(E)-N-[[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methyl]-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide](/img/structure/B2714036.png)

![N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-4-(pyridin-2-yl)butanamide](/img/structure/B2714037.png)

![1-{2-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine](/img/structure/B2714038.png)

![(2-(Pyridin-3-ylamino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2714041.png)

![1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane](/img/structure/B2714043.png)

![2-Amino-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester](/img/structure/B2714047.png)

![3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714050.png)